3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
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Description
The compound “3-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine” is a complex organic molecule. It is a derivative of pyridazine, which is a basic aromatic ring with two nitrogen atoms. The compound also contains a piperazine ring and a pyrazole ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data . For example, the 1H-NMR spectrum of a related compound, 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline, was reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the yield and melting point of a related compound, 3-(4-(4-Fluorophenyl)piperazin-1-yl)-4-methylcinnoline, were provided .Future Directions
Properties
IUPAC Name |
2-methyl-3-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N8/c1-13-16(18-7-6-17-13)23-11-9-22(10-12-23)14-3-4-15(21-20-14)24-8-2-5-19-24/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWOCXGNLHQODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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